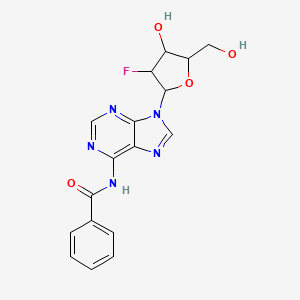

N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine

Description

N6-Benzoyl-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine (hereafter referred to as Compound A) is a modified nucleoside featuring:

- N6-Benzoyl protection on the adenine base, enhancing stability during chemical synthesis .

- A 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl sugar moiety, which confers nuclease resistance and alters sugar puckering compared to natural β-D-ribofuranosyl or 2'-deoxyribofuranosyl sugars .

This compound is primarily utilized as a phosphoramidite building block in solid-phase oligonucleotide synthesis (e.g., for 2'F-ANA oligonucleotides) . Its design balances synthetic feasibility (via protecting groups like 4,4'-dimethoxytrityl (DMT) and 2-cyanoethyl phosphoramidite) with biological activity modulation .

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJZTLWDAQVZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine can be synthesized through chemical or enzymatic means. The reaction conditions typically require the use of phosphoramidite chemistry, which is a common method for synthesizing nucleoside analogues .

Industrial Production Methods

Industrial production of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine involves large-scale synthesis using cGMP (current Good Manufacturing Practice) standards. The process includes multiple purification steps to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Glycosylation and Base Condensation

The synthesis begins with the glycosylation of 2,6-dichloropurine with fluorinated arabinofuranosyl donors. Two primary routes are employed:

-

Route A : Condensation with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (S.2) in the presence of NaH and TMS-triflate .

-

Route B : Reaction with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (S.3), yielding the N9-β-glycoside (S.4) with higher efficiency (38–40% yield) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2,6-Dichloropurine + S.2/S.3 | NaH, CH₃CN, 50°C, 48 hr | 2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine | 35–40% |

Subsequent steps involve azidation (NaN₃/ethanol) and reduction (SnCl₂/CH₂Cl₂–MeOH) to introduce amino groups, followed by debenzoylation (NH₄OH/MeOH) and deamination (adenosine deaminase) .

Halogenation and Functionalization

The 2-position of the adenine ring is modified via diazotization-fluorination to introduce halogens (Cl, F), enhancing metabolic stability :

-

2-Chloro Derivative : Synthesized by coupling 2,6-dichloropurine with S.3, followed by selective 6-halogen replacement .

-

2-Fluoro Derivative : Achieved via diazotization of 2-aminoadenine nucleoside (S.4e) using HF-pyridine, yielding 2-fluoroadenine (4g) .

| Substituent | Method | Key Reagent | Yield |

|---|---|---|---|

| 2-Cl | 6-Halogen displacement | NH₃/MeOH | 79% |

| 2-F | Diazotization-fluorination | HF-pyridine | 66% |

These modifications reduce susceptibility to adenosine deaminase, critical for antitrypanosomal activity .

Phosphorylation and Activation

The compound undergoes enzymatic phosphorylation in biological systems:

-

Triphosphate Formation : In Trypanosoma brucei, adenosine kinase phosphorylates the nucleoside to FANA-A triphosphate (FANA-ATP), which accumulates at levels exceeding ATP .

| Enzyme | Catalytic Efficiency (kcat/Kₘ) | Species | EC₅₀ (Proliferation) |

|---|---|---|---|

| T. brucei Adenosine Kinase | 1.2 × 10⁶ M⁻¹s⁻¹ | T. brucei | 2.5 nM |

| Mammalian Adenosine Kinase | 0.3 × 10⁶ M⁻¹s⁻¹ | Human cells | 15 μM |

FANA-ATP inhibits DNA synthesis and induces cell cycle arrest, underpinning its antitrypanosomal efficacy .

Deprotection and Metabolic Stability

The N⁶-benzoyl group is removed under alkaline conditions (NH₃/MeOH) to yield the free nucleoside, 9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine (FANA-A) . Key metabolic features include:

Scientific Research Applications

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing other nucleoside analogues.

Biology: Employed in studies of viral replication and inhibition.

Industry: Utilized in the development of antiviral medications and diagnostic tools.

Mechanism of Action

The mechanism of action of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine involves the inhibition of viral DNA synthesis. The compound selectively impedes the replication of viral strains by obstructing the activity of viral DNA polymerase. This results in the suppression of viral propagation and the reduction of viral load in infected cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Sugar Modifications

(a) 2'-Fluoro vs. 2'-Hydroxyl/Deoxy in Arabinose Configurations

- Compound A vs. Cladribine (2-chloro-2'-deoxyadenosine): While both feature 2'-deoxy sugars, Compound A’s 2'-fluoro substitution in the arabinose configuration increases metabolic stability by resisting enzymatic degradation compared to cladribine’s 2'-deoxyribose . Cladribine’s 2-chloro-adenine base also enhances cytotoxicity via DNA incorporation, whereas Compound A’s N6-benzoyl group prioritizes synthetic utility over direct therapeutic action .

- Compound A vs. FIAU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil): FIAU substitutes adenine with 5-iodouracil, enabling bacterial thymidine kinase-mediated phosphorylation and DNA incorporation . Compound A’s adenine base with N6-benzoyl protection limits direct antiviral activity but improves compatibility with automated oligonucleotide synthesis .

(b) Arabinose vs. Ribose/Other Configurations

- Compound A vs. β-D-Ribofuranosyl Adenine Derivatives: The arabinose sugar’s C2'-endo puckering in Compound A (vs. ribose’s C3'-endo) alters duplex stability when incorporated into oligonucleotides, reducing binding affinity to RNA but improving nuclease resistance .

Base Modifications

(a) N6-Benzoyl Protection vs. Other Protecting Groups

Compound A vs. N6,N6-Bis(tert-Butoxycarbonyl)-Protected Adenine Derivatives (e.g., Compound 66 in ):

The N6-benzoyl group in Compound A provides moderate steric hindrance, balancing deprotection ease (via ammonia treatment) with stability during synthesis. In contrast, bulkier tert-butoxycarbonyl (Boc) groups require stronger acidic conditions for removal, complicating large-scale synthesis .- Compound A vs. 6-Thiol or 2-Chloro Purine Analogs (e.g., 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine-6-thiol): The N6-benzoyl group prevents undesired cross-reactivity during oligonucleotide coupling, whereas 6-thiol or 2-chloro substituents may introduce chain termination or alkylation-mediated toxicity .

Phosphoramidite Derivatives

(a) Compound A 3'-CE Phosphoramidite vs. Other Amidites

- Coupling Efficiency : Compound A’s 3'-CE phosphoramidite (95% purity, CAS 329187-86-2) exhibits >99% coupling efficiency in solid-phase synthesis, comparable to guanine or cytosine analogs (e.g., S.1b and S.1c in ) .

- Stability : The DMT and benzoyl groups synergistically protect against oxidation and depurination, outperforming less stable silyl-protected analogs (e.g., Compound 65 in ) .

Key Research Findings

Synthetic Advantages : Compound A’s benzoyl protection enables efficient deprotection under standard ammonia conditions (24h, 55°C), avoiding harsh acids required for silyl group removal .

Oligonucleotide Performance : 2'F-ANA oligonucleotides incorporating Compound A show 10-fold higher nuclease resistance than unmodified DNA, with minimal loss of target binding affinity .

Scalability : Industrial-scale synthesis (e.g., BOC Sciences) achieves 95% purity with >20 g/batch yields, critical for antisense drug development .

Biological Activity

N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is a synthetic nucleoside that has garnered attention for its significant biological activity, particularly in the context of antiviral applications. This compound features a benzoyl group at the nitrogen-6 position of the adenine base and a 2'-fluoro modification on the sugar moiety, which enhances its stability and cellular uptake. The following sections will explore its biological activity, mechanisms of action, and comparative data with similar compounds.

Structural Characteristics

The structural modifications of this compound contribute to its unique pharmacological profile. These modifications include:

- Benzoyl Group : Enhances stability against enzymatic degradation.

- 2'-Fluoro Modification : Increases resistance to nucleoside degradation, improving bioavailability.

This compound exhibits its biological activity primarily through:

- Antiviral Activity : The compound has been shown to inhibit viral replication effectively, making it a promising candidate for treating various viral infections. It interacts selectively with nucleoside transporters, enhancing uptake in target cells while avoiding common resistance pathways associated with other nucleoside analogs .

- Circumvention of Drug Resistance : It utilizes specific transport mechanisms (e.g., P1 transporter) that are less prone to mutations compared to P2 transporters, making it effective against resistant strains of pathogens like Trypanosoma brucei .

Comparative Biological Activity

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Benzoyl group, 2’-fluoro modification | Antiviral | Enhanced stability, selective uptake |

| 9-(2'-Deoxy-β-D-arabinofuranosyl)adenine | No fluorination | Antiviral | Basic structure without modifications |

| 9-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine | Fluorinated sugar | Antitrypanosomal | Effective against resistant strains |

| N6-Benzoyl-9-(2'-fluoro-β-D-ribofuranosyl)adenine | Ribose instead of deoxyribose | Antiviral | Different sugar configuration |

Case Studies and Research Findings

Research studies have demonstrated the efficacy of this compound in various experimental settings:

- Antiviral Efficacy : In vitro studies have shown that this compound effectively inhibits the replication of viruses, such as HIV and certain strains of influenza. Its mechanism involves interference with viral polymerases, thereby halting viral RNA synthesis .

- Cytotoxicity Profiles : Comparative studies with traditional antiviral agents indicate that this compound exhibits lower cytotoxicity towards human cells while maintaining potent antiviral effects. This profile suggests a favorable therapeutic window for clinical applications .

- Potential Applications in Drug Development : The unique properties of this compound have led to its exploration in drug development pipelines aimed at addressing viral infections resistant to existing therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and protecting group strategies for N6-Benzoyl-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine?

- Methodology : Synthesis typically involves sequential protection of the sugar hydroxyl groups. For example, tert-butyldimethylsilyl (TBDMS) groups are used to protect 3′- and 5′-OH positions, while benzoyl groups protect the N6-adenine position . Key steps include fluorination at the 2′-position via nucleophilic substitution and deprotection under controlled acidic conditions. Column chromatography (silica gel, 200–400 mesh) and NMR spectroscopy are critical for intermediate purification and structural confirmation .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are essential?

- Methodology : Nuclear Magnetic Resonance (NMR) (e.g., ¹H, ¹³C, ¹⁹F) resolves sugar puckering (C3′-endo vs. C2′-endo) and confirms stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography provides atomic-level insights into base stacking and hydrogen bonding, particularly in duplex or enzyme-bound states .

Q. What are the stability considerations for this compound under physiological conditions?

- Methodology : Stability assays in buffered solutions (pH 4–7.4) at 37°C monitor degradation via HPLC. The 2′-fluoro substitution enhances nuclease resistance compared to unmodified arabinose analogs, as shown in studies using serum nucleases .

Advanced Research Questions

Q. How does the 2′-fluoro-arabinose modification influence interactions with target enzymes (e.g., kinases or polymerases)?

- Methodology : Competitive inhibition assays (IC₅₀ determination) and X-ray co-crystallography reveal binding modes. For example, the 2′-fluoro group stabilizes a C3′-endo sugar pucker, mimicking ribose in RNA, enabling recognition by RNA polymerases while resisting hydrolysis . Differential Scanning Calorimetry (DSC) quantifies duplex stabilization/destabilization in nucleic acid complexes .

Q. How can researchers resolve contradictions in biological activity data (e.g., antiviral vs. cytotoxic effects)?

- Methodology : Dose-response studies in cell lines (e.g., HeLa, primary lymphocytes) differentiate therapeutic indices. Metabolite profiling (LC-MS/MS) identifies phosphorylated derivatives responsible for cytotoxicity. For instance, phosphorylation by host kinases may convert the prodrug into toxic triphosphate forms .

Q. What strategies improve cellular uptake and target specificity in Trypanosoma brucei or viral models?

- Methodology : Uptake assays with radiolabeled analogs (e.g., ¹⁸F-FIAU) track transporter-mediated import. In T. brucei, P1 nucleoside transporters (non-P2) are exploited to bypass drug resistance . Structural analogs with modified sugar moieties (e.g., 2′-O-methyl) are screened for enhanced selectivity .

Q. How does the N6-benzoyl group impact base-pairing and enzyme recognition compared to unmodified adenine?

- Methodology : Isothermal Titration Calorimetry (ITC) measures binding affinity to enzymes like methyltransferases. The benzoyl group sterically hinders Watson-Crick pairing but may facilitate Hoogsteen base pairing in duplexes, as shown in poly(A) structural studies .

Key Research Insights

- The 2′-fluoro substitution confers metabolic stability and enzyme selectivity but may require balancing with cytotoxicity .

- Structural preorganization (C3′-endo) is critical for mimicry of natural substrates in polymerase binding .

- Contradictions in activity data often arise from differential phosphorylation across cell types, necessitating tissue-specific metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.